2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-tetrazole. This intermediate is then reacted with thioacetic acid to yield the final product. The reaction conditions generally include moderate temperatures and the use of solvents such as acetonitrile .
Chemical Reactions Analysis
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Scientific Research Applications
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in the body. This binding can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]acetamide include other tetrazole derivatives such as:
- 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile
- 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole These compounds share the tetrazole ring structure but differ in their substituents, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific combination of the tetrazole ring and the sulfanylacetamide group, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5OS/c11-9(16)7-17-10-12-13-14-15(10)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROKWCSVFQLFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.